molecular formula C13H21ClN2 B12722000 (+-)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride CAS No. 142469-66-7

(+-)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride

Cat. No.: B12722000
CAS No.: 142469-66-7
M. Wt: 240.77 g/mol
InChI Key: USYAZYKVOQINQE-UHFFFAOYSA-N
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Description

(±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride is a chemical compound with the molecular formula C13H20N2·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride typically involves the reaction of 2,3-dimethylbenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acidic catalysts like hydrochloric acid are often used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

(±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Alkyl halides or acyl chlorides are often used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets. It is believed to act on neurotransmitter systems, particularly by modulating the activity of certain receptors and enzymes. The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a similar nitrogen-containing ring structure.

    Pyrrolidinone: Another related compound with a lactam ring.

    Pyrrolopyrazine: A more complex derivative with additional nitrogen atoms in the ring structure.

Uniqueness

(±)-1-(2,3-Dimethylphenyl)-2-pyrrolidinemethanamine monohydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrolidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

142469-66-7

Molecular Formula

C13H21ClN2

Molecular Weight

240.77 g/mol

IUPAC Name

[1-(2,3-dimethylphenyl)pyrrolidin-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C13H20N2.ClH/c1-10-5-3-7-13(11(10)2)15-8-4-6-12(15)9-14;/h3,5,7,12H,4,6,8-9,14H2,1-2H3;1H

InChI Key

USYAZYKVOQINQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCC2CN)C.Cl

Origin of Product

United States

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